molecular formula C8H5BrF5NO B1447693 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1805520-17-5

2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No.: B1447693
CAS No.: 1805520-17-5
M. Wt: 306.03 g/mol
InChI Key: RVEIPCZRTCSYAA-UHFFFAOYSA-N
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Description

2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline: is a chemical compound with the molecular formula C8H5BrF5NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aniline derivative.

    Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzene ring.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Research: Used in the study of enzyme interactions and inhibition.

Medicine:

    Drug Development: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electronegative groups such as bromine, difluoromethoxy, and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)aniline
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-4,6-difluoroaniline

Comparison:

  • 2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
  • 2-Bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
  • 2-Bromo-4,6-difluoroaniline: Contains difluoro groups at different positions on the benzene ring.

Uniqueness: The unique combination of bromine, difluoromethoxy, and trifluoromethyl groups in 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-6-3(15)1-2-4(16-7(10)11)5(6)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEIPCZRTCSYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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